3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile
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Overview
Description
3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile is a complex organic compound with a unique structure that includes a phthalazinone moiety, a piperazine ring, and a benzonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Phthalazinone Moiety: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The phthalazinone intermediate is then reacted with a piperazine derivative in the presence of a suitable catalyst, such as a palladium complex, to form the piperazine-phthalazinone conjugate.
Introduction of the Benzonitrile Group: The final step involves the coupling of the piperazine-phthalazinone intermediate with a benzonitrile derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile: The compound itself.
N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine: A similar compound with a benzoimidazole moiety.
1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide: Another related compound with an indole moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
923569-57-7 |
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Molecular Formula |
C22H23N5O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-[4-[3-(1-oxophthalazin-2-yl)propyl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C22H23N5O/c23-16-18-5-3-7-20(15-18)26-13-11-25(12-14-26)9-4-10-27-22(28)21-8-2-1-6-19(21)17-24-27/h1-3,5-8,15,17H,4,9-14H2 |
InChI Key |
QLNDWJKLOPAQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3C=N2)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
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